An In-depth Technical Guide to N-Desmethyl Imatinib-d8
An In-depth Technical Guide to N-Desmethyl Imatinib-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Desmethyl Imatinib-d8, a key analytical tool in the research and development of Imatinib (B729), a cornerstone in targeted cancer therapy. This document details the physicochemical properties, proposed synthesis, and critical applications of this deuterated internal standard. A significant focus is placed on its use in robust bioanalytical methods for the quantification of Imatinib and its primary active metabolite, N-Desmethyl Imatinib. Furthermore, this guide elucidates the metabolic pathway of Imatinib and the intricate BCR-ABL signaling cascade it inhibits, providing essential context for its pharmacological relevance.
Introduction
N-Desmethyl Imatinib-d8 is the deuterium-labeled form of N-Desmethyl Imatinib, the principal and pharmacologically active metabolite of Imatinib (Gleevec®)[1][2]. Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by selectively inhibiting the BCR-ABL tyrosine kinase[1]. The study of Imatinib's pharmacokinetics and metabolism is crucial for optimizing therapeutic efficacy and patient safety. N-Desmethyl Imatinib exhibits comparable in vitro potency to the parent drug[1][2]. Therefore, accurate quantification of both compounds in biological matrices is paramount. N-Desmethyl Imatinib-d8 serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies[3].
Physicochemical Properties
A summary of the key physicochemical properties of N-Desmethyl Imatinib-d8 is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide | [4] |
| Molecular Formula | C₂₈H₂₁D₈N₇O | [4] |
| Molecular Weight | 487.63 g/mol | [4] |
| CAS Number | 1185103-28-9 | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | [6] |
| Storage | -20°C for long-term storage | [5] |
Synthesis of N-Desmethyl Imatinib-d8
While the precise, proprietary synthesis protocol for N-Desmethyl Imatinib-d8 is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles, including methods for the synthesis of piperazine (B1678402) derivatives and deuterium (B1214612) labeling techniques. The key step is the introduction of eight deuterium atoms onto the piperazine ring.
A potential retrosynthetic analysis suggests that N-Desmethyl Imatinib-d8 can be synthesized from a deuterated piperazine precursor. The overall synthesis can be envisioned in the following stages:
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Synthesis of Piperazine-d8: A common method for deuterium labeling of cyclic amines involves the reduction of a suitable precursor with a deuterium source. For instance, piperazine-d8 can be prepared from piperazine-2,3,5,6-tetraone by reduction with a strong deuteride-donating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) in an aprotic solvent.
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Coupling of Piperazine-d8 to the Benzoyl Moiety: The deuterated piperazine can then be coupled to a suitable benzoyl derivative, such as 4-(chloromethyl)benzoyl chloride. This would likely proceed via a nucleophilic substitution reaction where one of the nitrogen atoms of piperazine-d8 displaces the chlorine atom.
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Amide Bond Formation: The resulting intermediate, containing the deuterated piperazine ring attached to the benzoyl group, would then be coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. This final step, an amide bond formation, would yield N-Desmethyl Imatinib-d8.
This proposed pathway is a logical approach based on known chemical transformations for creating similar molecules.
Role in Bioanalysis: An Internal Standard
N-Desmethyl Imatinib-d8 is primarily utilized as an internal standard (IS) in the quantitative analysis of Imatinib and N-Desmethyl Imatinib in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification for several reasons:
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Similar Physicochemical Properties: N-Desmethyl Imatinib-d8 has nearly identical chemical and physical properties to the analyte, N-Desmethyl Imatinib. This ensures that it behaves similarly during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation, minimizing variability.
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Co-elution: In liquid chromatography, the deuterated standard co-elutes with the non-labeled analyte.
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Distinct Mass-to-Charge Ratio (m/z): Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the eight deuterium atoms. This allows for accurate quantification even in complex biological matrices.
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Correction for Matrix Effects: The internal standard helps to correct for variations in ionization efficiency caused by other components in the sample matrix, a phenomenon known as matrix effects.
Experimental Protocols
Quantification of Imatinib and N-Desmethyl Imatinib in Human Plasma by LC-MS/MS
This protocol is a representative example for the simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma using N-Desmethyl Imatinib-d8 as an internal standard.
5.1.1. Materials and Reagents
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Imatinib reference standard
-
N-Desmethyl Imatinib reference standard
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N-Desmethyl Imatinib-d8 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Ammonium acetate (B1210297) (LC-MS grade)
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Ultrapure water
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Human plasma (drug-free)
5.1.2. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (N-Desmethyl Imatinib-d8 in methanol).
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Vortex briefly to mix.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
5.1.3. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
5.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Imatinib: m/z 494.3 → 394.2N-Desmethyl Imatinib: m/z 480.3 → 394.2N-Desmethyl Imatinib-d8 (IS): m/z 488.3 → 402.2 |
| Collision Energy | Optimized for each transition |
5.1.5. Data Analysis
The concentration of Imatinib and N-Desmethyl Imatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples of known concentrations.
Experimental Workflow Diagram
Caption: Workflow for the quantification of Imatinib and its metabolite.
Imatinib Metabolism and the Role of N-Desmethyl Imatinib
Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme responsible for its biotransformation[7]. The main metabolic pathway is the N-demethylation of the piperazine ring, which results in the formation of N-Desmethyl Imatinib (also known as CGP74588)[7]. This metabolite is pharmacologically active, exhibiting a similar in vitro inhibitory effect on the BCR-ABL kinase as the parent drug, Imatinib[1][2]. However, its plasma concentrations are generally lower than those of Imatinib[2].
Metabolic Pathway of Imatinib
Caption: Major metabolic pathway of Imatinib.
The BCR-ABL Signaling Pathway and Inhibition by Imatinib
The hallmark of chronic myeloid leukemia is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active BCR-ABL tyrosine kinase. This aberrant kinase drives the malignant transformation of hematopoietic stem cells by activating a number of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.
Imatinib and its active metabolite, N-Desmethyl Imatinib, function by binding to the ATP-binding site of the BCR-ABL kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inducing apoptosis in BCR-ABL-positive cells.
Simplified BCR-ABL Signaling Pathway
Caption: Inhibition of BCR-ABL signaling by Imatinib.
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for N-Desmethyl Imatinib in humans, as reported in various studies. These values can exhibit significant inter-individual variability.
Table 8.1: Single-Dose Pharmacokinetic Parameters of N-Desmethyl Imatinib
| Parameter | Value | Study Population | Reference |
| Cmax (ng/mL) | 960 | Patient with glioblastoma multiforme | [8] |
| Tmax (h) | 2-4 | Healthy Volunteers | [8] |
| t½ (h) | 65.3 | Patient with glioblastoma multiforme | [8] |
| AUC (µg·h/mL) | 55.7 | Patient with glioblastoma multiforme | [8] |
Table 8.2: Steady-State Pharmacokinetic Parameters of N-Desmethyl-Imatinib
| Parameter | Value (Mean) | Study Population | Reference |
| t½ Terminal (h) | 74.3 | CML and ALL patients | [9] |
| Cmax (µg/mL) | 0.45 | CML and ALL patients | [9] |
| AUC (µg·h/mL) | 8.8 | CML and ALL patients | [9] |
| Clearance Total (mL/min/m²) | 10.9 | CML and ALL patients | [9] |
Conclusion
N-Desmethyl Imatinib-d8 is an indispensable tool for the accurate and precise quantification of Imatinib and its primary active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies. A thorough understanding of Imatinib's metabolism and the signaling pathways it inhibits provides the necessary context for interpreting the data generated using this essential analytical standard. This guide serves as a valuable resource for researchers and scientists in the field of drug development and personalized medicine, facilitating the continued optimization of Imatinib therapy.
References
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- 3. journals.plos.org [journals.plos.org]
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- 5. sinochem-nanjing.com [sinochem-nanjing.com]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
